molecular formula C18H25NO5 B15299091 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid

Cat. No.: B15299091
M. Wt: 335.4 g/mol
InChI Key: IWYWGPKMUUVSSB-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with benzyloxy and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the Boc group results in the formation of the free amine .

Mechanism of Action

The mechanism by which 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid exerts its effects is largely dependent on its chemical structure. The Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom during synthesis. The benzyloxy group can participate in various chemical transformations, making the compound a versatile intermediate . The molecular targets and pathways involved in its action are specific to the reactions and applications in which it is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful as an intermediate in complex organic syntheses .

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxymethyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C18H25NO5/c1-17(2,3)24-16(22)19-10-9-18(12-19,15(20)21)13-23-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,21)

InChI Key

IWYWGPKMUUVSSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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